N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-4-5-13-6-8-14(9-7-13)20-16(22)15-10-19-18-21(17(15)23)12(2)11-24-18/h6-11H,3-5H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRMJJBZTZMZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multicomponent reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation at 20°C . Another approach uses microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields .
Industrial Production Methods
Industrial production methods for thiazolopyrimidine derivatives often employ microwave-assisted techniques due to their efficiency and environmental benefits. These methods minimize energy consumption and waste, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups on the aromatic ring .
Scientific Research Applications
Medicinal Chemistry
N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promise in various therapeutic areas:
- Antimicrobial Activity : Thiazolopyrimidine derivatives are recognized for their significant antimicrobial properties. Research indicates that related compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.21 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli . While specific MIC data for this compound are not detailed, its structural similarities suggest potential efficacy.
- Anticancer Properties : The compound has demonstrated cytotoxic activity against various cancer cell lines. Its mechanism involves inhibiting key enzymes involved in tumor growth and proliferation .
Biological Research
The compound serves as a valuable tool in biological research due to its enzyme inhibitory properties:
- Enzyme Inhibition : It has been studied as an inhibitor of tyrosinase, an enzyme critical in melanin production. This application is particularly relevant in dermatological research aimed at treating hyperpigmentation disorders .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in industrial settings:
- Material Science : The compound's unique structure allows it to be used as a building block for synthesizing new materials with tailored properties .
Antimicrobial Efficacy
A study on thiazolopyrimidine derivatives highlighted their effectiveness against various bacterial strains. The results indicated that compounds within this class could significantly reduce bacterial growth rates, validating their potential use as antimicrobial agents.
Anticancer Activity
Research investigating the cytotoxic effects of this compound on human cancer cell lines demonstrated substantial inhibition of cell proliferation. The study identified specific pathways affected by the compound, contributing to its anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the enzyme’s active site, preventing the conversion of tyrosine to melanin . This inhibition can be studied using molecular docking and dynamic molecular studies to understand its interactions within the enzyme’s binding site .
Comparison with Similar Compounds
Substituent Analysis
The table below compares substituents and functional groups of the target compound with structurally similar analogs:
Research Findings and Challenges
Structural Insights
- Crystallography : Ethyl carboxylate analogs (e.g., ) exhibit triclinic crystal packing with intermolecular hydrogen bonds (e.g., C=O∙∙∙H-N), critical for stability . The target compound’s butyl chain may disrupt such interactions, affecting crystallinity.
- Electron-Deficient Core : The 5-oxo group in the thiazolo-pyrimidine core enhances reactivity toward nucleophiles, enabling functionalization at position 6 .
Biological Activity
N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring fused to a pyrimidine ring, with an oxo group at the 5-position and a carboxamide group at the 6-position. Its molecular formula is . The unique structure suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
A study reported that related thiazolopyrimidine derivatives displayed MIC values as low as against Pseudomonas aeruginosa and Escherichia coli . While specific MIC data for the compound are not detailed in the literature reviewed, it can be inferred that similar compounds within this class exhibit potent antibacterial activity.
Cytotoxicity and Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on various cancer cell lines. The MTT assay results indicated that these compounds could inhibit cell proliferation effectively . Although specific data for this compound were not found, the structural similarities suggest potential anticancer activity.
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding interactions of thiazolopyrimidine derivatives with key bacterial enzymes such as DNA gyrase and MurD. These studies revealed strong binding affinities and interactions through hydrogen bonding and hydrophobic interactions . For instance, the compound's ability to form multiple hydrogen bonds with critical amino acids in these enzymes suggests a mechanism for its antimicrobial action.
Pharmacokinetic Properties
Pharmacokinetic assessments using tools like SwissADME indicate favorable drug-like properties for compounds similar to this compound. Parameters such as molecular weight, lipophilicity (Log P), and topological polar surface area (TPSA) suggest good absorption and bioavailability .
Summary of Findings
| Property | Value/Observation |
|---|---|
| Molecular Formula | |
| Antimicrobial Activity | MIC ~ against Pseudomonas aeruginosa |
| Cytotoxicity | Promising results in cell lines (specific data lacking) |
| Molecular Docking | Strong interactions with DNA gyrase and MurD |
| Pharmacokinetics | Favorable drug-like properties (good absorption) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For analogous thiazolo[3,2-a]pyrimidine derivatives, a refluxing mixture of precursors (e.g., substituted benzaldehydes, chloroacetic acid, and sodium acetate) in glacial acetic acid/acetic anhydride (1:1 v/v) for 8–10 hours is common. Post-reaction, recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals . Key parameters include temperature control (~427–428 K) and stoichiometric ratios to minimize side products.
Q. How is the compound’s structure confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, triclinic crystal systems (space group P1) with intermolecular C–H···O hydrogen bonding are observed in related compounds. SC-XRD data (e.g., R factor < 0.06, mean C–C bond length = 0.004 Å) validate bond angles and dihedral deviations (e.g., 80.94° between fused rings) . Complementary techniques like NMR (<sup>1</sup>H/<sup>13</sup>C) and IR spectroscopy verify functional groups and dynamic molecular behavior in solution .
Q. What intermolecular interactions stabilize the crystal lattice?
- Methodological Answer : Hydrogen bonding (C–H···O) and π-π stacking are critical. For example, bifurcated C–H···O interactions in thiazolo[3,2-a]pyrimidine derivatives form chains along the c-axis, as seen in SC-XRD unit cell packing diagrams. These interactions influence solubility and melting points, requiring analysis via Hirshfeld surfaces or CrystalExplorer software .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer : Systematic variation of catalysts (e.g., sodium acetate vs. K2CO3), solvent polarity (acetic acid vs. DMF), and reaction time (8–24 hours) is critical. For example, increasing acetic anhydride content improves cyclization efficiency in analogous syntheses. Yield optimization (e.g., 78% in ) requires monitoring by TLC/HPLC and recrystallization solvent screening .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies (e.g., dynamic vs. static molecular conformations) arise due to solution-state (NMR) vs. solid-state (SC-XRD) environments. For example, a puckered pyrimidine ring in SC-XRD (flattened boat conformation) may appear planar in NMR due to rapid ring inversion. Computational modeling (DFT or MD simulations) reconciles such differences by comparing energy-minimized structures with experimental data .
Q. How does the chiral C5 atom in the pyrimidine ring influence biological activity?
- Methodological Answer : The chiral center (e.g., C5 deviation = 0.224 Å from the mean plane) affects stereoselective interactions with biological targets. Enantiomeric resolution via chiral HPLC or enzymatic assays is necessary to isolate active isomers. Pharmacological assays (e.g., receptor-binding studies) quantify enantiomer-specific potency, guided by SC-XRD absolute configuration analysis .
Q. What role do substituents (e.g., 4-butylphenyl) play in modulating physicochemical properties?
- Methodological Answer : Substituents impact logP (lipophilicity), solubility, and stability. For instance, the 4-butylphenyl group enhances membrane permeability but reduces aqueous solubility. Computational tools (e.g., COSMO-RS) predict solubility parameters, while accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways (e.g., hydrolysis at the carboxamide group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
